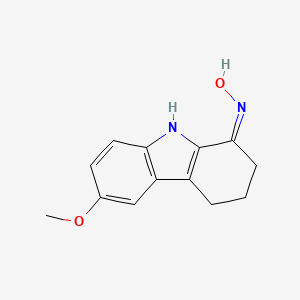

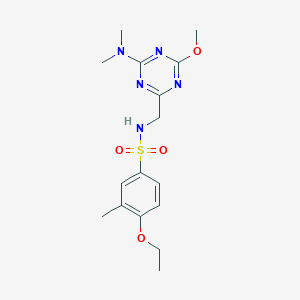

![molecular formula C15H16N2OS B2943733 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034420-94-3](/img/structure/B2943733.png)

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone, also known as THA, is a compound that has garnered significant attention from the scientific community due to its potential applications in the field of neuroscience. THA is a synthetic compound that was first synthesized in the 1980s and has since been studied for its ability to enhance cognitive function and memory. In

Scientific Research Applications

Synthesis Methodologies and Drug Discovery Applications

Advanced Building Blocks for Drug Discovery : Research highlights the synthesis of advanced building blocks like 2-azabicyclo[3.2.0]heptanes through intramolecular photochemical [2 + 2]-cyclization, offering a pathway to synthesize conformationally restricted analogues of proline, such as 2,3-ethanoproline. These building blocks are significant for drug discovery due to their structural uniqueness and potential biological activity (Druzhenko et al., 2018).

Synthesis of Novel Derivatives : The synthesis of novel (2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives from trans-4-hydroxy-L-proline, detailed in research, underscores the versatility of bicyclic compounds as intermediates in creating new molecules with potential medicinal value (Yuan Zhe-dong, 2013).

Preparation of Bridged Bicyclic Compounds : The preparation of novel bridged bicyclic thiomorpholines, which are pivotal in medicinal chemistry for their interesting biological profiles and potential clinical applications, showcases the importance of bicyclic structures in developing new therapeutic agents (Walker & Rogier, 2013).

Mechanism of Action

Target of action

Some indole-based compounds have been found to have antibacterial activity against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . They were also assessed via molecular docking for their ability to bind long RSH (RelA/SpoT homolog) proteins .

Result of action

These compounds have shown antimicrobial activity against Mycobacterium tuberculosis H 37 Rv, S. aureus ATCC 25923, MRSA ATCC 43300, and Candida albicans ATCC 10231 .

properties

IUPAC Name |

2-(1H-indol-3-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-15(17-8-12-6-11(17)9-19-12)5-10-7-16-14-4-2-1-3-13(10)14/h1-4,7,11-12,16H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMDQMJPUZNDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/no-structure.png)

![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)

![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)